molecular formula C14H17Cl2NO B8555964 (4-Benzylpiperidinecarbonyl)methylene chloride

(4-Benzylpiperidinecarbonyl)methylene chloride

Cat. No. B8555964
M. Wt: 286.2 g/mol
InChI Key: KLPIBTKZNMKQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Benzylpiperidinecarbonyl)methylene chloride is a useful research compound. Its molecular formula is C14H17Cl2NO and its molecular weight is 286.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Benzylpiperidinecarbonyl)methylene chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Benzylpiperidinecarbonyl)methylene chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Benzylpiperidinecarbonyl)methylene chloride

Molecular Formula

C14H17Cl2NO

Molecular Weight

286.2 g/mol

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2,2-dichloroethanone

InChI

InChI=1S/C14H17Cl2NO/c15-13(16)14(18)17-8-6-12(7-9-17)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2

InChI Key

KLPIBTKZNMKQHO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

(4-Benzylpiperidinecarbonyl)methylene chloride was prepared by acylation of 4-benzylpiperidine (100 mmol) with a-chloroacetyl chloride (100 mmol) in THF (250 mL) and K2CO3 (100 mL. Alkylation of 5-cyanobenzimidazole (2 mmol) with (4-benzylpiperidinecarbonyl)methylene chloride (2 mmol) in DMF (5 mL) in the presence of NaH (3 mmol) at from 0° C. to room temperature over 16 hours, followed by purification on TLC plates gave 1-(4-benzylpiperidinecarbonyl)methyl-6-cyanobenzimidazole and 1-(4-benzylpiperidinecarbonyl)methyl-5-cyanobenzimidazole (0.4 g, 56% of yield). This mixture (1.11 mmol) was then carried through the Pinner reaction, followed by purification on TLC plates with 10% MeOH in CH2Cl2, and further purification by HPLC to give the title compounds: MP: 54°-56° C.; MS: 376.4 (M+H)+ ; HRMS: 376.2118 (obs.), 376.2137 (calcd.); Anal.: (C22H25N5O1 +1.8TFA+0.1 HCl).
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step Two
Quantity
2 mmol
Type
reactant
Reaction Step Two
Name
Quantity
3 mmol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.